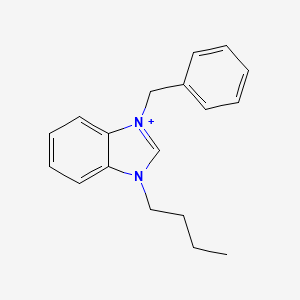

1-benzyl-3-butyl-3H-benzimidazol-1-ium

Description

1-Benzyl-3-butyl-3H-benzimidazol-1-ium is a cationic benzimidazole derivative characterized by a benzyl group at the 1-position and a butyl chain at the 3-position of the benzimidazolium core. The quaternized nitrogen at the 1-position confers cationic charge, making it a member of the imidazolium salt family. Such compounds are often studied for their applications in ionic liquids, catalysis, and supramolecular chemistry due to their tunable physicochemical properties. The butyl substituent enhances lipophilicity and may lower melting points compared to shorter-chain analogs, while the benzyl group contributes aromatic stacking interactions.

Properties

Molecular Formula |

C18H21N2+ |

|---|---|

Molecular Weight |

265.38 |

IUPAC Name |

1-benzyl-3-butylbenzimidazol-1-ium |

InChI |

InChI=1S/C18H21N2/c1-2-3-13-19-15-20(14-16-9-5-4-6-10-16)18-12-8-7-11-17(18)19/h4-12,15H,2-3,13-14H2,1H3/q+1 |

InChI Key |

IKTSLWSJDFMBPW-UHFFFAOYSA-N |

SMILES |

CCCCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1-benzyl-3-butyl-3H-benzimidazol-1-ium with analogous compounds, focusing on substituent-driven differences:

*Hypothesized based on trends in alkylimidazolium salts.

Key Observations:

- Cationic vs. Neutral Systems : The cationic nature of this compound enhances ionic conductivity and solubility in polar media compared to neutral analogs like 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one, which exhibit stronger intermolecular hydrogen bonding (e.g., C–H⋯O interactions in crystals) .

- Alkyl Chain Length : The butyl group in the target compound likely reduces melting points relative to shorter-chain benzimidazolium salts (e.g., 1-benzyl-3-methyl analogs) but increases viscosity compared to longer-chain derivatives (e.g., octyl-substituted imidazolium salts).

- Aromatic vs. Aliphatic Substituents : The benzyl group enables π-π stacking, which may stabilize ionic liquid phases or supramolecular assemblies, whereas allyl groups (as in the neutral analog) favor reactivity in cross-coupling or polymerization reactions .

Structural and Crystallographic Differences

- Planarity and Dihedral Angles : In 1-allyl-3-benzyl-1H-benzimidazol-2(3H)-one, the benzimidazolone core is nearly planar (max. deviation: 0.006 Å), with the benzyl and allyl groups oriented at dihedral angles of 80.6° and 77.4°, respectively . By contrast, cationic benzimidazolium salts typically exhibit less planar geometry due to steric hindrance from substituents and charge delocalization.

- Hydrogen Bonding : Neutral benzimidazolones form bifurcated C–H⋯O networks, whereas cationic analogs rely on ion-dipole interactions or anion coordination, altering their solid-state packing and solubility profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.